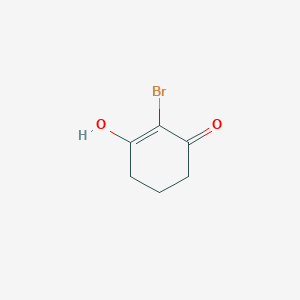

2-Bromo-3-hydroxycyclohex-2-en-1-one

Description

Properties

Molecular Formula |

C6H7BrO2 |

|---|---|

Molecular Weight |

191.02 g/mol |

IUPAC Name |

2-bromo-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |

InChI Key |

QITGBTIPNHLNJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C(=O)C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Aqueous-Phase Bromination Using Halogenate Salts

In this method, cyclohexanone undergoes bromination in an aqueous or aqueous-organic medium using a stoichiometric mixture of sodium chlorate (NaClO₃) and bromine (Br₂) or hydrogen bromide (HBr). The reaction proceeds via electrophilic substitution at the α-position relative to the carbonyl group.

Reaction Conditions:

-

Temperature: 10–40°C (optimized at 15–25°C to minimize side reactions).

-

pH: Maintained below 2 using sulfuric or hydrochloric acid to stabilize intermediates.

-

Molar Ratios:

Mechanistic Insights:

Halogenate salts oxidize bromide ions (Br⁻) to bromine (Br₂), which reacts with the enol tautomer of cyclohexanone. The acidic medium stabilizes the intermediate bromo-enol ether, directing regioselectivity toward the 2-position.

Solvent-Mediated Bromination

Non-aqueous systems using dichloromethane or acetic acid as solvents enable milder conditions. While less common industrially, these methods avoid competing hydrolysis and improve yields in small-scale syntheses.

Key Parameters:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or acetic acid |

| Brominating Agent | Br₂ in situ |

| Reaction Time | 2–4 hours |

| Yield | 70–85% |

Hydrolysis of 2-Bromo-cyclohexanone Intermediates

Following bromination, the intermediate 2-bromo-cyclohexanone undergoes alkaline hydrolysis to introduce the hydroxyl group. This one-pot process avoids isolating unstable intermediates.

Hydrolysis Conditions

Reaction Pathway:

The mechanism involves nucleophilic attack by hydroxide ions at the β-carbon, leading to elimination of HBr and formation of the enol intermediate, which tautomerizes to the final product.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance throughput and safety. Key advantages include:

Yield and Purity Data

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 89% |

| Purity (HPLC) | 95% | 98% |

| Unreacted Cyclohexanone | 3% | 1.5% |

Comparative Analysis of Methodologies

Bromine vs. Hydrogen Bromide Routes

| Factor | Br₂/NaClO₃ Method | HBr/NaClO₃ Method |

|---|---|---|

| Bromine Handling | High | None |

| Byproducts | Minor oxidative degradation | Trace bromide salts |

| Scalability | Moderate | High |

| Cost | Higher (Br₂ procurement) | Lower (HBr availability) |

The HBr/NaClO₃ method is preferred for large-scale production due to safety and cost benefits.

Purification and Isolation

Crude product is isolated via extraction with methylene chloride or ethyl acetate, followed by recrystallization from ethanol-water mixtures. Advanced facilities employ short-path distillation for ultrahigh-purity grades (>99.5%).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing γ-bromination is suppressed by:

Hydrolysis Side Reactions

Overhydrolysis leading to ring-opening products is minimized by:

Industrial Applications and Synthesis Recommendations

This compound serves as a key intermediate for:

-

Pharmaceuticals: Synthesis of tetrahydrocarbazole analogs with CNS activity.

-

Agrochemicals: Production of cyclohexenone-based herbicides.

Recommended Protocol for Lab-Scale Synthesis:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (THF) or ether

Major Products

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of 2-bromo-3-oxo-2-cyclohexene-1-one.

Reduction: Formation of 2-bromo-3-hydroxycyclohexanone

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

2-Bromo-3-hydroxycyclohex-2-en-1-one serves as a precursor in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical transformations, including nucleophilic additions and cyclization reactions. For example, it can undergo oxy-Michael addition reactions with naphthol derivatives, leading to the formation of new carbon-carbon bonds and complex structures .

Synthesis of Tetrahydrocarbazoles

The compound is also utilized in the preparation of tetrahydrocarbazole derivatives. These compounds are valuable in medicinal chemistry due to their biological activity and potential therapeutic applications . The synthetic route typically involves bromination followed by hydrolysis, enabling the formation of functionalized products that can be further modified.

Potential Pharmacological Applications

Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The ability to modify the hydroxyl and bromo groups allows for the exploration of structure-activity relationships, which can lead to the development of new pharmaceuticals .

Case Studies

Several studies have highlighted the efficacy of compounds derived from this compound in inhibiting cancer cell proliferation. For instance, modifications to its structure have shown promise in targeting specific cancer pathways, suggesting that this compound could be a valuable scaffold for drug development .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its reactivity can be harnessed to create cross-linked networks or to functionalize existing polymers, enhancing their mechanical and thermal properties.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Intermediate for organic reactions | Oxy-Michael addition with naphthol derivatives |

| Biological Activity | Potential anti-cancer and anti-inflammatory properties | Modifications leading to new pharmaceuticals |

| Material Science | Building block for novel polymers | Functionalization of existing polymer matrices |

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxycyclohex-2-en-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its interactions with other molecules. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Bromo-3-hydroxycyclohex-2-en-1-one and related brominated cyclohexenones:

*Estimated using fragment-based methods due to lack of experimental data.

Key Differences and Implications:

Substituent Effects :

- The hydroxyl group in this compound increases polarity compared to methyl or dimethyl analogs, likely improving aqueous solubility but reducing lipid solubility (lower LogP) .

- Steric hindrance from the 5,5-dimethyl groups in 4-bromo-5,5-dimethylcyclohex-2-en-1-one may slow reaction kinetics in substitution or cycloaddition reactions compared to less hindered analogs .

In contrast, methyl-substituted analogs (e.g., 3-bromo-2-methyl-2-cyclohexen-1-one) may favor electrophilic bromine participation due to reduced electron withdrawal .

Crystallography and Structural Analysis: Brominated cyclohexenones are often analyzed via X-ray crystallography using software like SHELXL . The hydroxyl group in the target compound may facilitate crystal packing through hydrogen bonds, whereas methyl groups rely on van der Waals interactions.

While safety data for the target compound are unavailable, analogs like (Bromomethyl)cyclohexane recommend skin protection and respiratory precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.